Sulphamic acid, tin salt

CAS No.: 40609-56-1

Cat. No.: VC3285348

Molecular Formula: H8N4O12S4Sn

Molecular Weight: 503.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40609-56-1 |

|---|---|

| Molecular Formula | H8N4O12S4Sn |

| Molecular Weight | 503.1 g/mol |

| IUPAC Name | tin(4+);tetrasulfamate |

| Standard InChI | InChI=1S/4H3NO3S.Sn/c4*1-5(2,3)4;/h4*(H3,1,2,3,4);/q;;;;+4/p-4 |

| Standard InChI Key | AECLSPNOPRYXFI-UHFFFAOYSA-J |

| SMILES | NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4] |

| Canonical SMILES | NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4] |

Introduction

Chemical Properties and Structure

Fundamental Chemical Identification

Sulphamic acid, tin salt is characterized by specific chemical identifiers that distinguish it from other compounds:

| Property | Value |

|---|---|

| CAS Number | 40609-56-1 |

| Molecular Formula | H8N4O12S4Sn |

| Molecular Weight | 503.1 g/mol |

| IUPAC Name | tin(4+);tetrasulfamate |

| Standard InChI | InChI=1S/4H3NO3S.Sn/c41-5(2,3)4;/h4(H3,1,2,3,4);/q;;;;+4/p-4 |

| SMILES | NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4] |

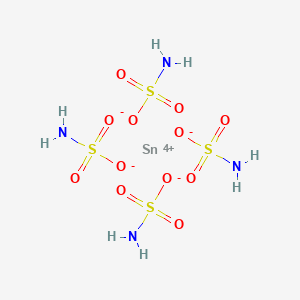

The compound's structure consists of a central tin(IV) ion coordinated with four sulfamate anions. Each sulfamate anion (NH₂SO₃⁻) derives from the parent compound sulfamic acid (NH₂SO₃H), which is a moderately strong acid known to form water-soluble salts with most metals .

Structural Characteristics

The tin salt of sulphamic acid represents a coordination complex where the tin(IV) cation binds with four sulfamate groups. This arrangement results from the tetravalent nature of tin in this compound, with each sulfamate anion compensating for one positive charge of the Sn⁴⁺ ion. The resulting tetrasulfamate structure gives the compound its distinctive chemical properties.

Parent Compound: Sulphamic Acid

Properties of Sulphamic Acid

To better understand the tin salt, it is essential to examine the properties of the parent compound. Sulphamic acid (NH₂SO₃H) is a white crystalline solid with the following characteristics:

| Property | Value |

|---|---|

| Melting Point | 205°C (with decomposition) |

| Water Solubility | 146.8 g/L at 20°C |

| Physical Form | White orthorhombic crystals |

| Density | 2.126 |

| Stability | Stable at room temperature, decomposes at high temperatures |

Sulphamic acid is soluble in water but slightly soluble or insoluble in most organic solvents. In aqueous solution, it ionizes and exhibits moderate acidity. Most of its metal salts, including the tin salt, are soluble in water .

Analytical Detection Methods

Analytical Performance Parameters

The spectrophotometric method for sulfamic acid determination has been validated with the following performance characteristics:

| Parameter | Value |

|---|---|

| Linear Range | 0-70 μg in 10 mL sample |

| Molar Absorptivity | 1.9 × 10⁴ L/mol-cm |

| Relative Standard Deviation | 2% at 50-μg level (n=10) |

| Correlation Coefficient | 0.9999 |

| Color Stability | 24 hours |

| Calibration Equation | Y = 0.0081X (Y=absorbance, X=μg of sulfamic acid) |

While this method was developed for sulfamic acid, it potentially could be adapted for analyzing the hydrolysis products of tin sulfamate or for determining sulfamate content in solutions containing the tin salt .

| Organization | Exposure Limit |

|---|---|

| American Conference of Governmental Industrial Hygienists (ACGIH) | 10 mg/m³ |

| Occupational Safety and Health Administration (OSHA) | 15 mg/m³ (total), 5 mg/m³ (respirable) |

Chemical Compatibility

Based on the properties of sulfamic acid and related compounds, tin sulfamate should be:

-

Stored in cool, dry conditions

-

Kept away from strong oxidizing agents

-

Protected from excessive heat to prevent decomposition

-

Handled with appropriate personal protective equipment

Research Status and Future Directions

Current Research Limitations

Research specifically focused on tin sulfamate appears limited in the scientific literature. Most studies have concentrated on other metal sulfamates, particularly nickel sulfamate for its electroplating applications . This represents a significant gap in the literature that warrants further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume